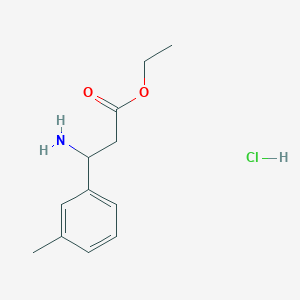

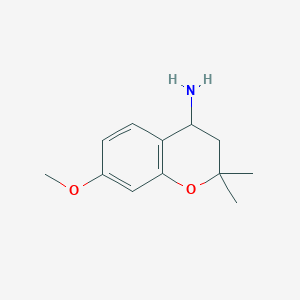

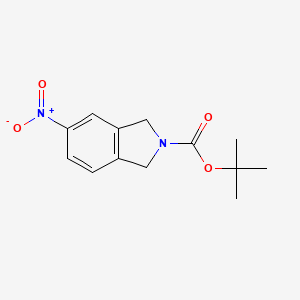

(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antifungal Applications

The chromene derivatives have shown significant potential as antifungal agents . They are particularly effective against phytopathogenic fungi, which are a major threat to agricultural production. For instance, certain derivatives have demonstrated higher antifungal efficacy against strains like Fusarium solani and Alternaria alternata compared to commercially available fungicides . This suggests that chromene compounds could be developed as novel, environment-friendly botanical fungicides in agriculture.

Anticancer Activity

Chromenes are recognized for their anticancer properties . The structure of chromenes plays a crucial role in their potency, with modifications to the chromene skeleton significantly impacting biological activity. Research indicates that these compounds can be effective in combating various forms of cancer, making them valuable in the development of new anticancer drugs .

Anticonvulsant Effects

The anticonvulsant activity of chromene derivatives is another area of interest. These compounds have been studied for their potential to treat seizure disorders. Their ability to modulate neurological pathways could lead to new treatments for epilepsy and related conditions .

Antimicrobial Properties

Chromene compounds also exhibit antimicrobial effects. They have been tested against a range of microorganisms and have shown promise as a new class of antimicrobial agents. This is particularly important in the face of increasing antibiotic resistance .

Anticholinesterase Activity

The anticholinesterase activity of chromenes suggests they could be used in treating neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase, they help increase the levels of neurotransmitters, which may improve cognitive function .

Antidiabetic Potential

Chromene derivatives have been explored for their antidiabetic effects. They may offer a new approach to managing diabetes by influencing blood sugar levels and improving insulin sensitivity .

Antituberculosis Activity

The fight against tuberculosis (TB) could benefit from the antituberculosis activity of chromenes. Their ability to inhibit the bacteria that cause TB makes them a potential candidate for new TB treatments .

Monoamine Oxidase Inhibition

Lastly, chromenes have been studied for their ability to inhibit monoamine oxidase (MAO) , an enzyme that breaks down neurotransmitters in the brain. MAO inhibitors are used to treat depression and anxiety disorders, and chromenes could contribute to the development of new MAO inhibitor drugs .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various enzymes and receptors .

Mode of Action

It has been suggested that it has a dual scavenging action on reactive oxygen species (ros) and reactive nitrogen species (rns) . It inhibits lipid peroxidation reactions caused by peroxynitrite anions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by scavenging ROS and RNS, it can potentially influence oxidative stress pathways . .

Result of Action

It has been suggested that it can prevent damage to skin cells caused by peroxynitrite anions and nitric oxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine. For instance, it has been suggested that it can inhibit the production of oxygen free radicals caused by ultraviolet A, thereby achieving anti-pollution and skin purification effects .

Propiedades

IUPAC Name |

7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6,10H,7,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVYMPMYKKRSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586463 |

Source

|

| Record name | 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine | |

CAS RN |

220634-33-3 |

Source

|

| Record name | 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)

![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)